molecular formula C21H41ClO3 B1146132 rac 2-Stearoyl-3-chloropropanediol, 95per cent CAS No. 1329611-08-6

rac 2-Stearoyl-3-chloropropanediol, 95per cent

Cat. No.: B1146132
CAS No.: 1329611-08-6
M. Wt: 382.0 g/mol
InChI Key: FNBUARDMABVKGD-UFLVOREESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac 2-Stearoyl-3-chloropropanediol, 95 percent: is a chemical compound used primarily in scientific research. It is a type of diacylglycerol that contains a stearic acid group at the second position and a chlorine atom at the third position of the glycerol backbone. This compound is often used in studies related to lipid metabolism and biochemical pathways involving glycerolipids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Stearoyl-3-chloropropanediol typically involves the esterification of stearic acid with 3-chloropropane-1,2-diol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ester bond. The reaction conditions often include heating the reactants under reflux to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of rac 2-Stearoyl-3-chloropropanediol may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac 2-Stearoyl-3-chloropropanediol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The exact mechanism of action of rac 2-Stearoyl-3-chloropropanediol is not fully understood. it is hypothesized to function as an inhibitor of the enzyme cyclooxygenase. This enzyme plays a role in the synthesis of prostaglandins, which are hormones involved in diverse physiological processes, including inflammation and pain .

Comparison with Similar Compounds

Uniqueness: rac 2-Stearoyl-3-chloropropanediol is unique due to its specific structure, which includes a stearic acid group at the second position and a chlorine atom at the third position. This unique structure allows it to participate in specific biochemical reactions and pathways that are not possible with other similar compounds .

Properties

CAS No.

1329611-08-6

Molecular Formula

C21H41ClO3

Molecular Weight

382.0 g/mol

IUPAC Name

[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] octadecanoate

InChI

InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,23H,2-19H2,1H3/t20-/m1/s1/i18D2,19D2,20D

InChI Key

FNBUARDMABVKGD-UFLVOREESA-N

Isomeric SMILES

[2H][C@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)(C([2H])([2H])Cl)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)O

Synonyms

Octadecanoic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester;  Stearic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.